

Application Notes and Protocols for SARS-CoV-2-IN-30 Disodium

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Compound of Interest

Compound Name: SARS-CoV-2-IN-30 disodium

Cat. No.: B15567564

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Product Information

- Name: **SARS-CoV-2-IN-30 disodium**
- Synonyms: CP025 disodium
- Description: A two-armed diphosphate ester with a benzene system, functioning as a molecular tweezer.^{[1][2]}
- Mechanism of Action: Exhibits antiviral activity by inducing the disruption of liposomal membranes.^[1] This suggests a broad-spectrum potential against enveloped viruses.

Biochemical and Antiviral Activity

SARS-CoV-2-IN-30 disodium has demonstrated potent antiviral activity against SARS-CoV-2 and other enveloped viruses. Its primary mechanism involves the disruption of the viral lipid membrane, leading to inactivation.

Quantitative Data Summary

Parameter	Virus/System	Value	Cell Line	Reference
IC50	SARS-CoV-2 (inactivation)	0.6 μ M	Caco-2	[1]
IC50	SARS-CoV-2 Spike Pseudoparticle Transduction	6.9 μ M	-	[1]
EC50	Liposomal Membrane Disruption	6.9 μ M	-	[1]
CC50	Cytotoxicity	106.1 μ M	Caco-2	[1]
IC50	Respiratory Syncytial Virus (RSV)	6.1 μ M	-	[1]
IC50	Influenza A Virus (IAV)	3.2 μ M	-	[1]
IC50	Measles Virus (MeV)	7.0 μ M	-	[1]
IC50	Herpes Simplex Virus-1 (HSV-1)	1.1 μ M	-	[1]

Preparation and Storage

- Solubility: Solubility information for **SARS-CoV-2-IN-30 disodium** is not readily available. Based on its disodium salt form, it is predicted to be soluble in aqueous solutions such as water, PBS, or cell culture media. It is recommended to first attempt dissolution in water or a buffered aqueous solution. For higher concentrations, the use of DMSO may be explored, followed by dilution in the appropriate aqueous buffer.
- Stock Solution Preparation:
 - Aseptically weigh out the desired amount of **SARS-CoV-2-IN-30 disodium** powder.

- To prepare a 10 mM stock solution, dissolve the compound in an appropriate volume of sterile, nuclease-free water or DMSO. For example, for 1 mg of a compound with a molecular weight of X g/mol, add Y μ L of solvent. (Note: The exact molecular weight should be obtained from the supplier's certificate of analysis to calculate the precise volume for a 10 mM stock.)
- Vortex briefly to ensure complete dissolution.
- Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
- Storage:
 - Solid Form: Store at -20°C for long-term storage.
 - Stock Solutions: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Stability in solution should be confirmed for long-term storage.

Experimental Protocols

In Vitro SARS-CoV-2 Inhibition Assay (Viral Inactivation)

This protocol is designed to assess the ability of **SARS-CoV-2-IN-30 disodium** to directly inactivate SARS-CoV-2 virions.

Materials:

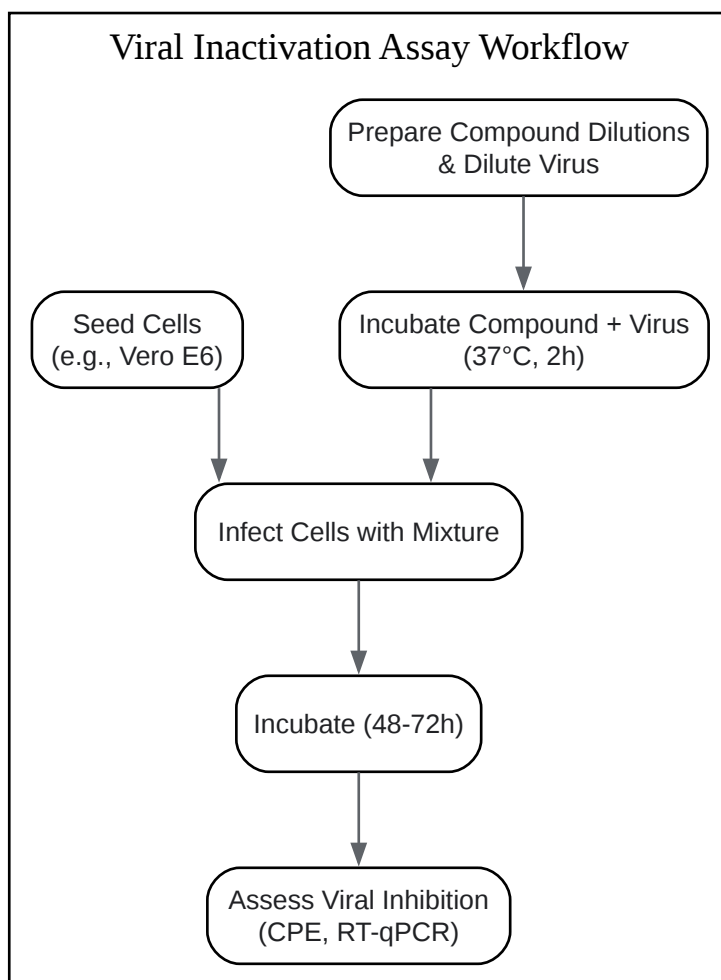
- SARS-CoV-2 viral stock of known titer (e.g., TCID₅₀/mL).
- Vero E6 or Caco-2 cells.
- Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
- **SARS-CoV-2-IN-30 disodium** stock solution.
- 96-well cell culture plates.
- Incubator (37°C, 5% CO₂).

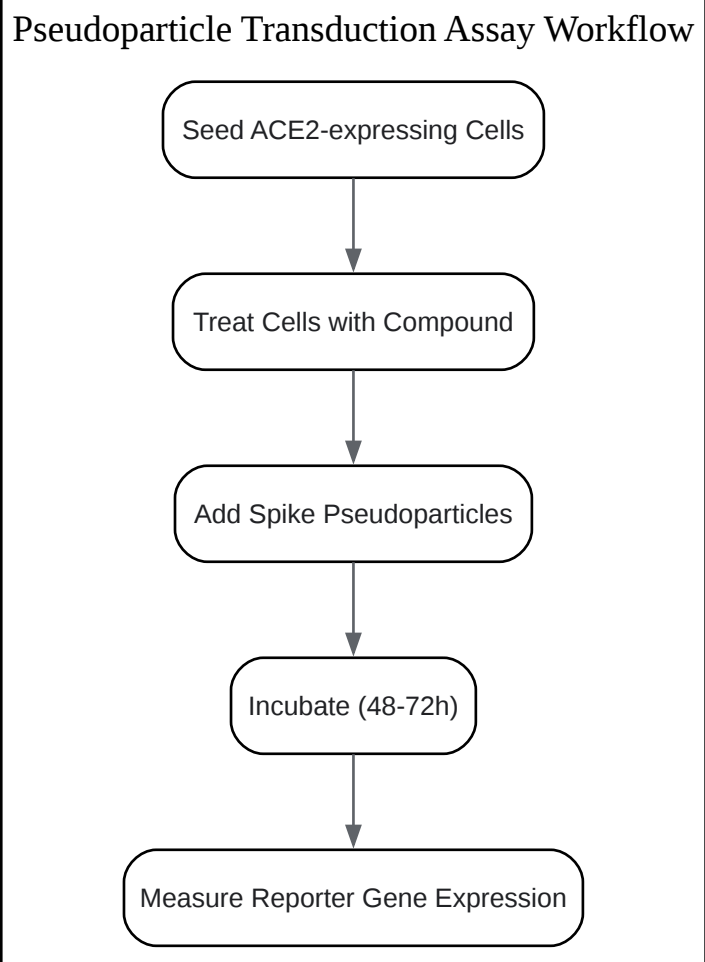
- Reagents for quantifying viral infection (e.g., Crystal Violet for CPE-based assays, or reagents for RT-qPCR).

Procedure:

- Cell Seeding: Seed Vero E6 or Caco-2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 2×10^4 cells/well). Incubate overnight.
- Compound-Virus Incubation:
 - Prepare serial dilutions of **SARS-CoV-2-IN-30 disodium** in serum-free culture medium.
 - In a separate tube, dilute the SARS-CoV-2 stock to a desired concentration (e.g., 100 TCID₅₀ per 50 μ L).
 - Mix equal volumes of the diluted compound and diluted virus. Also, prepare a virus-only control (virus mixed with medium) and a compound-only control (compound mixed with medium).
 - Incubate the mixtures at 37°C for 2 hours to allow the compound to interact with the virus.
[\[1\]](#)
- Infection:
 - Remove the culture medium from the seeded cells.
 - Add 100 μ L of the compound-virus mixture to the appropriate wells.
 - Incubate for 1-2 hours at 37°C to allow for viral entry.
- Post-Infection:
 - Remove the inoculum and wash the cells gently with PBS.
 - Add 100 μ L of fresh complete culture medium to each well.
- Incubation and Analysis:

- Incubate the plate for 48-72 hours.
- Assess the viral cytopathic effect (CPE) visually or by staining with Crystal Violet.
Alternatively, collect the supernatant for viral RNA quantification by RT-qPCR.
- Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the viral infection.





Liposomal Membrane Disruption Assay Workflow

Prepare Compound Dilutions



Add Dye-loaded Liposomes



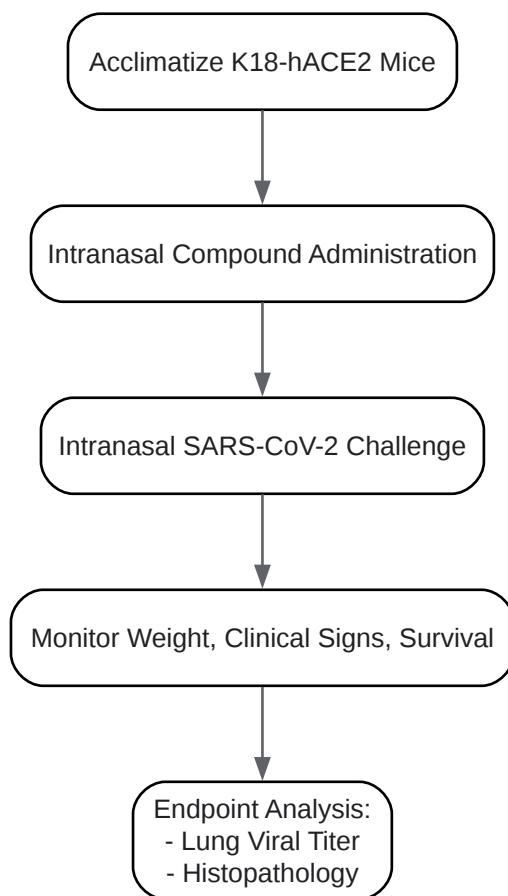
Incubate

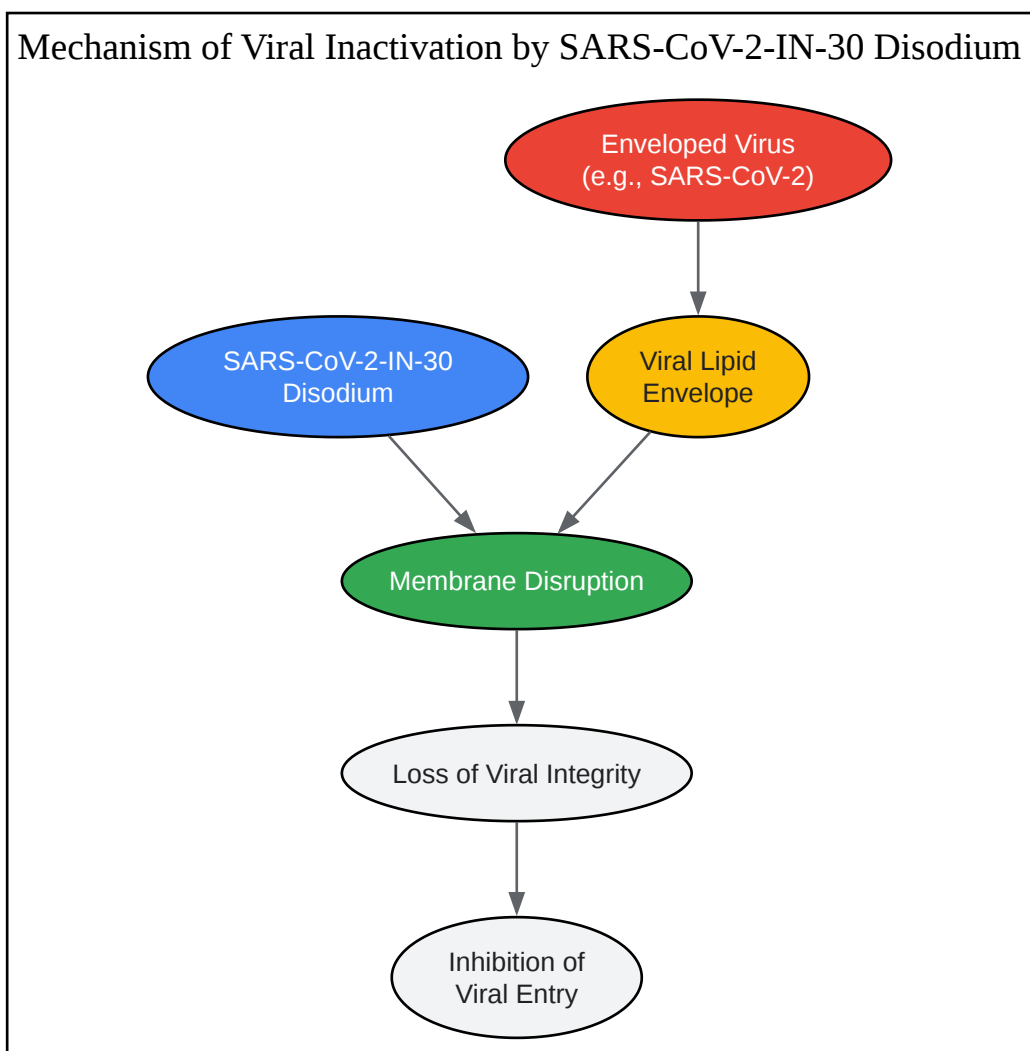


Measure Fluorescence



Calculate % Disruption & EC50

In Vivo Antiviral Efficacy Workflow (Mouse Model)



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. SARS-CoV-2-IN-30 disodium - Immunomart [immunomart.com]

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